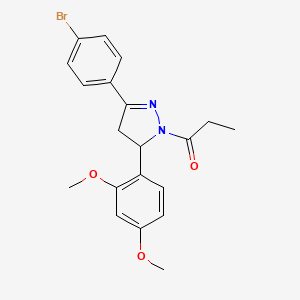

1-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-[5-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O3/c1-4-20(24)23-18(16-10-9-15(25-2)11-19(16)26-3)12-17(22-23)13-5-7-14(21)8-6-13/h5-11,18H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMGTFQLGKPGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the bromophenyl group: This step involves the bromination of an aromatic ring, followed by coupling with the pyrazole ring.

Addition of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor binding: It may bind to specific receptors, modulating cellular responses.

Signal transduction: The compound can influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Key Observations :

- Dihedral Angles: Compounds with smaller ketone chains (e.g., ethanone) exhibit smaller dihedral angles (~5°), suggesting greater planarity, while longer chains (e.g., butanone) increase torsion (~10°) due to steric hindrance .

Key Observations :

- Yields for halogenated analogs range from 72–78%, suggesting efficient cyclization .

- Propionic acid is commonly used for synthesizing propan-1-one derivatives, while formic/acetic acids are employed for shorter chains .

Crystallographic and Physicochemical Properties

Crystal structure analyses reveal packing efficiencies and intermolecular interactions:

Key Observations :

- The butanone derivative crystallizes in a triclinic system (P1) with a unit cell volume of 838.01 ų, indicating moderate packing efficiency .

- The hydrazinyloxy-substituted propanone exhibits a TLC Rf of 0.54, suggesting moderate polarity .

Biological Activity

The compound 1-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a pyrazoline derivative that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyrazoline core, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the formation of a chalcone derivative followed by cyclocondensation reactions. The use of specific catalysts like ammonium chloride in combination with triethylamine has been documented to enhance yields and purity .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antioxidant Activity

Research indicates that pyrazoline derivatives exhibit significant antioxidant properties. The compound demonstrated a capacity to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in biological systems .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In vitro studies involving various inflammatory markers revealed a reduction in pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases .

Antitumor Properties

Preliminary investigations into the antitumor effects of this compound have indicated that it may inhibit the proliferation of cancer cells. In particular, studies on specific cancer cell lines showed reduced viability upon treatment with the compound, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have explored the biological efficacy of this compound:

- Study on Rainbow Trout Alevins : A study investigated the effects of the compound on rainbow trout (Oncorhynchus mykiss) alevins. Results indicated enhanced survival rates and improved growth metrics when treated with the pyrazoline derivative, suggesting its potential use in aquaculture .

- Cell Line Studies : In vitro experiments conducted on various human cancer cell lines demonstrated significant cytotoxicity and apoptosis induction. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic routes are established for this pyrazoline derivative, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation of substituted chalcones with hydrazine derivatives. For example, α,β-unsaturated ketones are cyclized with hydrazine hydrate under reflux in ethanol . Key intermediates are characterized via melting point analysis, FTIR (to confirm C=O and N–H stretches), and H/C NMR (to verify diastereotopic protons in the pyrazoline ring) .

Q. How is X-ray crystallography employed to confirm the stereochemistry of the dihydropyrazole ring?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For analogous pyrazolines, SHELXL refinement (via SHELX-2018) resolves bond lengths (e.g., C–N: ~1.47 Å) and dihedral angles (e.g., 4-bromophenyl vs. 2,4-dimethoxyphenyl groups: ~70–85°) . Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice .

Advanced Research Questions

Q. How can SHELX software resolve discrepancies in crystallographic data for this compound?

- Methodology : SHELXL’s L.S. command refines anisotropic displacement parameters to address thermal motion artifacts. For example, in triclinic systems (space group ), constraints on torsion angles (e.g., N1–C3–C7–C12: −179.03°) improve convergence () . Use TWIN/BASF commands for twinned crystals .

Q. What strategies address conflicting spectroscopic data in structural validation?

- Methodology : Combine SCXRD with DFT-optimized geometries (e.g., B3LYP/6-31G**) to validate NMR chemical shifts. For example, H NMR discrepancies (e.g., diastereotopic H2A/H2B protons at δ 2.5–3.5 ppm) are resolved by comparing experimental vs. computed coupling constants .

Q. How can solvent polarity effects on photophysical properties be quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.